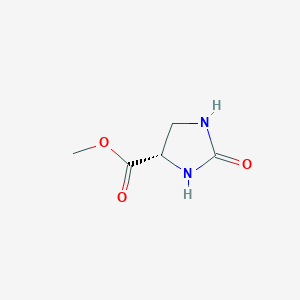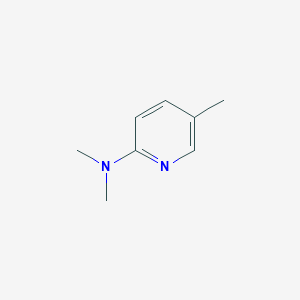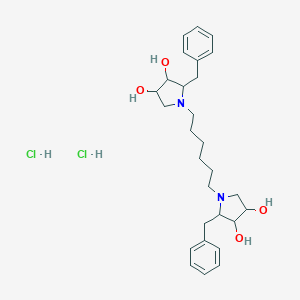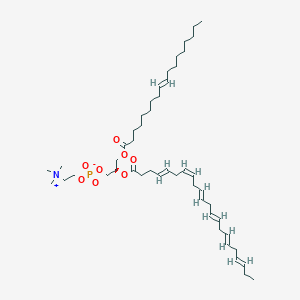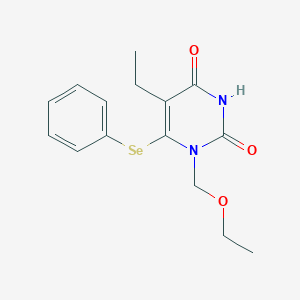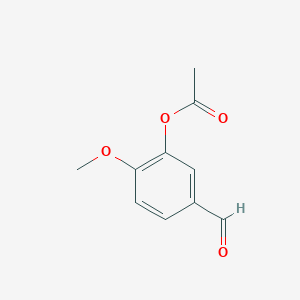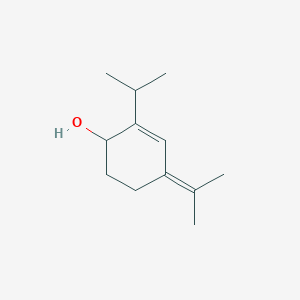
Canventol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canventol is a chemical compound that has been used in scientific research for many years. It is a versatile compound that has been used in a variety of applications, including drug discovery and development, as well as in the study of biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of Canventol is not fully understood. However, it is believed that Canventol acts as an inhibitor of the enzyme monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of monoamine oxidase, Canventol increases the levels of these neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Canventol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. Canventol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Canventol in lab experiments is that it is a well-characterized compound that has been used in scientific research for many years. This means that researchers have a good understanding of its properties and how it behaves in different experimental conditions. However, one of the limitations of using Canventol is that it can be difficult to work with. It is a highly reactive compound that can be unstable under certain conditions.
Zukünftige Richtungen
There are many future directions for research on Canventol. One area of research could be to investigate the potential therapeutic applications of Canventol. It has been shown to have antioxidant properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the effects of Canventol on different neurotransmitter systems. This could help to shed light on the mechanisms by which Canventol exerts its effects. Finally, future research could investigate the potential use of Canventol in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
The synthesis of Canventol is a complex process that involves several steps. The first step involves the reaction of 2,4-dinitrophenylhydrazine with 2,4-pentanedione. This reaction produces a yellow-orange compound known as 2,4-dinitrophenylhydrazone. The second step involves the reduction of 2,4-dinitrophenylhydrazone with sodium borohydride. This reaction produces Canventol.
Wissenschaftliche Forschungsanwendungen
Canventol has been used in a variety of scientific research applications. It has been used in drug discovery and development, as well as in the study of biochemical and physiological processes. Canventol has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used to study the metabolism of drugs in the liver.
Eigenschaften
CAS-Nummer |
150956-50-6 |
|---|---|
Produktname |
Canventol |
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
CYOJESZRZNCQEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
Kanonische SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
Synonyme |
2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




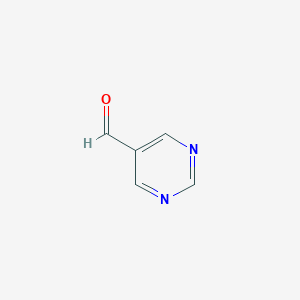
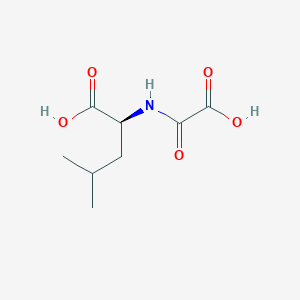
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
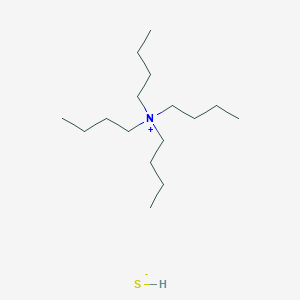
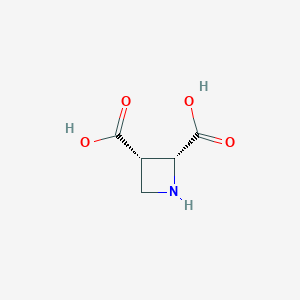
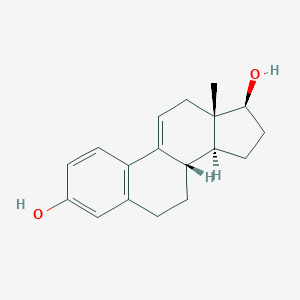
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
